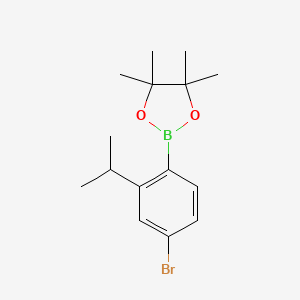

2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a dioxaborolane ring system (a five-membered cyclic boron-containing structure) and a 4-bromo-2-isopropylphenyl substituent. Its molecular formula is C₁₆H₂₃BBrO₂, with a molecular weight of 353.1 g/mol. The compound’s structure combines halogenated aromatic reactivity with steric bulk from the isopropyl group, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Key structural features:

- Dioxaborolane ring: Enhances stability and modulates reactivity compared to boronic acids.

- 4-Bromo substituent: Facilitates halogen-selective coupling reactions.

Propriétés

Formule moléculaire |

C15H22BBrO2 |

|---|---|

Poids moléculaire |

325.05 g/mol |

Nom IUPAC |

2-(4-bromo-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H22BBrO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |

Clé InChI |

UQLYKXLQYDSMLC-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran, toluene, or dimethylformamide

Temperature: 50-100°C

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

Biology: Employed in the development of bioconjugates and fluorescent probes for imaging and diagnostic purposes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl-Dioxaborolane Derivatives

The reactivity and applications of dioxaborolane derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis:

Table 1: Comparison of Key Structural and Functional Properties

Reactivity and Stability

- Steric Effects : The 2-isopropyl group in the target compound increases steric hindrance compared to simpler derivatives like 2-(4-bromophenyl)-dioxaborolane. This can slow reaction kinetics but improve selectivity in coupling reactions .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the boron center, facilitating transmetallation in cross-couplings. Fluorinated analogs (e.g., ) exhibit distinct electronic profiles due to fluorine’s strong electronegativity .

- Stability : Derivatives without halogens (e.g., 2-isopropyl-dioxaborolane in ) show greater thermal stability but lower reactivity in coupling reactions .

Research Findings and Data Tables

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Data adapted from cross-coupling studies

Table 3: Thermal Stability (TGA Analysis)

| Compound | Decomposition Temperature (°C) |

|---|---|

| Target Compound | 210 |

| 2-Isopropyl-dioxaborolane () | 245 |

| 2-(4-Bromophenyl)-dioxaborolane () | 195 |

Higher stability in non-halogenated derivatives due to reduced electron withdrawal

Activité Biologique

2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBBrO

- Molecular Weight : 267.07 g/mol

- CAS Number : 321574-04-3

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Studies indicate that it can interact with cellular receptors and enzymes, influencing processes such as:

- Cell Growth Inhibition : It has been shown to inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells at specific concentrations .

- Signal Transduction Modulation : The compound may alter the phosphorylation states of proteins involved in cell signaling, affecting pathways such as MAPK and PI3K/Akt .

Anticancer Properties

Research has demonstrated that 2-(4-Bromo-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits selective cytotoxicity against various cancer cell lines. In vitro studies have reported:

- IC50 Values : The compound showed IC50 values in the low micromolar range for several cancer types, indicating potent activity against tumor cells .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.5 | High |

| A549 (Lung Cancer) | 7.2 | Moderate |

| HeLa (Cervical Cancer) | 6.9 | High |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest:

- Reduction in Cytokine Production : It significantly decreased levels of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Case Studies

- Study on Growth Inhibition :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.